N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(3-bromobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN2O3/c1-18-14-15-25(23(16-18)26(32)19-8-3-2-4-9-19)31-28(34)22-12-5-6-13-24(22)30-27(33)20-10-7-11-21(29)17-20/h2-17H,1H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLUWQNHSCCHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-benzoyl-4-methylphenylamine: This intermediate can be synthesized by the Friedel-Crafts acylation of 4-methylaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 3-bromobenzoyl chloride: This can be prepared by the reaction of 3-bromobenzoic acid with thionyl chloride or oxalyl chloride.
Amidation Reaction: The final step involves the reaction of 2-benzoyl-4-methylphenylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromobenzamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Structure and Synthesis
N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide features a benzamide moiety, which is pivotal in drug development due to its ability to interact with biological targets. The synthesis typically involves multi-step reactions, including bromination and acylation of appropriate precursors. The general reaction pathway can be summarized as follows:
- Bromination : The precursor benzamide undergoes bromination to introduce the bromine atom at the desired position.
- Acylation : The brominated compound is then acylated using benzoyl chloride to form the final product.
Careful control of reaction conditions is essential to achieve high yields and purity of the compound, which can be represented by the structure:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity, which could be further explored for therapeutic applications against infections caused by resistant bacteria .
Anticancer Potential
The compound's structural features allow it to function as a potential anticancer agent. Preliminary studies have evaluated its efficacy against human colorectal carcinoma cell lines, revealing significant cytotoxic effects. For example, derivatives with similar structures demonstrated IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU), indicating their potential as more effective alternatives in cancer treatment . The mechanism of action may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation.
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its ability to undergo various chemical reactions typical for amides and aromatic compounds makes it a valuable building block in synthetic chemistry. Researchers can modify its structure through substitutions or functional group transformations to create novel compounds with tailored properties.
Data Summary
The following table summarizes key findings related to the biological activities of compounds derived from this compound:
| Compound | Activity Type | MIC (µM) | IC50 (µM) | Target |
|---|---|---|---|---|
| N1 | Antibacterial | 1.27 | >20 | Staphylococcus aureus |
| N9 | Anticancer | - | 5.85 | HCT116 (colorectal carcinoma) |
| N18 | Anticancer | - | 4.53 | HCT116 (colorectal carcinoma) |
| N22 | Antibacterial | 1.30 | >13 | Klebsiella pneumoniae |
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Halogenation : The 3-bromo substituent in the target compound mirrors halogenated analogs like N-(3-bromophenyl)-3,4,5-trimethoxybenzamide , where halogens enhance electrophilic interactions with biological targets.
- Electron-Withdrawing Groups : Compounds such as W6 (nitro and chloro substituents) exhibit enhanced antimicrobial activity due to increased electrophilicity . The bromo group in the target compound likely serves a similar role.
Pharmacological Targets and Binding Affinities
Benzamides are known to interact with sigma receptors, which are overexpressed in cancers. For example, radioiodinated benzamides like [¹²⁵I]PIMBA exhibit high affinity for sigma receptors (Kd = 5.80 nM) in prostate cancer cells .
Crystallography:
- Compounds like N-(3-bromophenyl)-3,4,5-trimethoxybenzamide crystallize in monoclinic systems, with bond lengths and angles influenced by substituents . The target compound’s asymmetric unit (if crystallized) may exhibit similar packing patterns to N-(2-nitrophenyl)-4-bromo-benzamide, which has two molecules per asymmetric unit .
Table 2: Substituent-Activity Relationships in Benzamide Derivatives
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamide, also known by its CAS number 313535-99-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of 2-benzoyl-4-methylphenylamine : This is achieved through Friedel-Crafts acylation of 4-methylaniline with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
- Synthesis of 3-bromobenzoyl chloride : This can be prepared by reacting 3-bromobenzoic acid with thionyl chloride or oxalyl chloride.
- Amidation Reaction : The final step involves the reaction of 2-benzoyl-4-methylphenylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
The molecular structure of this compound includes both aromatic and aliphatic components, which allows for diverse interactions with biological targets. Its chemical formula is , and it features both amide and bromine functionalities that are crucial for its biological activity.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain bacterial strains. The presence of the bromine atom is believed to enhance its activity by increasing lipophilicity, which can improve membrane penetration .
- Anticancer Potential : Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The mechanism may involve the modulation of specific signaling pathways or direct interaction with DNA .
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes, potentially disrupting pathways essential for cancer cell survival or bacterial growth.
- Receptor Modulation : It could interact with specific receptors, leading to altered cellular responses, which is common among benzamide derivatives .
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of this compound:
- Antibacterial Activity Study : A study focusing on related benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced activity, suggesting that similar modifications could be beneficial for this compound .
- Anticancer Research : Investigations into structurally analogous compounds have shown promising results in reducing tumor growth in vitro and in vivo. These studies highlight the potential for further exploration into the anticancer properties of this compound .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 313535-99-8 |
| Antimicrobial Activity | Effective against certain strains |
| Anticancer Potential | Promising results in preliminary studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
